molecular formula C12H17Cl2N5O2 B1430415 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride CAS No. 1461707-26-5

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1430415
CAS No.: 1461707-26-5
M. Wt: 334.2 g/mol
InChI Key: ANDBPBXQFKOQHI-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride (CAS 1461707-26-5) is a benzimidazole derivative of significant interest in medicinal chemistry and oncology research. This dihydrochloride salt form enhances the compound's solubility and stability for experimental use. Its molecular structure incorporates a 1,4-diazepane ring and a nitro group on a benzodiazole core, contributing to its diverse biological activity. Scientific investigations have identified this compound as a promising biochemical probe with notable cytotoxic efficacy. In vitro studies have demonstrated its potent activity against various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver carcinoma), in some cases showing superior efficacy compared to standard chemotherapeutics . Preliminary research also suggests potential antimicrobial properties, indicating its utility in exploring novel infectious disease treatments. The proposed mechanism of action involves the bioreduction of its nitro group within cellular environments, generating reactive intermediates that interact with cellular components such as DNA and proteins involved in cell proliferation and apoptosis pathways . The diazepane ring may further contribute to its bioactivity through interactions with specific cellular receptors or enzymes. This compound serves as a valuable building block for synthesizing more complex molecules and exploring new synthetic pathways in chemical biology. This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-6-nitro-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2.2ClH/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16;;/h2-3,8,13H,1,4-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDBPBXQFKOQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable nitro-substituted carboxylic acid.

    Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the benzodiazole core.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

    Oxidation: The benzodiazole core can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 2-(1,4-diazepan-1-yl)-5-amino-1H-1,3-benzodiazole.

    Substitution: Various N-substituted diazepane derivatives.

    Oxidation: Quinone derivatives of the benzodiazole core.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.

Biology

The compound has been investigated as a biochemical probe due to its structural features. Its ability to interact with biological systems makes it a candidate for studying cellular processes and mechanisms.

Medicine

One of the most promising applications is in medicinal chemistry. Research has indicated that this compound exhibits:

  • Anticancer Activity : In vitro studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer) and HepG2 (liver carcinoma). It has demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin in specific cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest significant antibacterial effects, indicating potential for further exploration in treating infectious diseases.

Study 1: Anticancer Efficacy

A study evaluating various benzimidazole derivatives highlighted that this compound showed significant cytotoxicity against multiple cancer cell lines. The research emphasized its potential as a lead compound for developing new anticancer agents.

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound's nitro group is crucial for its biological activity. Upon reduction within cellular environments, it forms intermediates that interact with DNA and proteins involved in cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazepane ring may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
  • Molecular Formula : C₁₂H₁₅N₅O₂·2HCl
  • Molecular Weight : 261.28 (free base) + 72.92 (HCl) = 334.20 g/mol (salt form)
  • CAS Registry Number : 1421102-83-1 .
  • Key Features : A 1,3-benzodiazole core substituted with a 1,4-diazepane ring at position 2 and a nitro group at position 5. The dihydrochloride salt enhances solubility for research applications.

Comparison with Structurally Similar Compounds

Levocetirizine Dihydrochloride

  • Structure : Piperazine derivative with a chlorophenyl-benzhydryl group and acetic acid moiety.
  • CAS : 130018-87-0 .
  • Pharmacology : Antihistamine (H₁-receptor antagonist) used for allergies.
  • Key Differences :
    • Core Structure: Piperazine (6-membered ring) vs. 1,3-benzodiazole (fused bicyclic system).
    • Functional Groups: Levocetirizine lacks a nitro group but includes a carboxylic acid derivative.
    • Application: Therapeutic use vs. research-focused intermediate .

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)

  • Structure : 1,4-Benzodiazepine core with nitro, chloro, and methyl groups.
  • CAS: Not explicitly listed; structurally related to clonazepam derivatives .
  • Pharmacology: Sedative-hypnotic activity via GABAₐ receptor modulation.
  • Key Differences :
    • Core Structure: 1,4-Benzodiazepine (7-membered ring) vs. 1,3-benzodiazole (5-membered fused ring).
    • Substituents: Methylclonazepam features a 2-chlorophenyl group absent in the target compound.
    • Bioactivity: Psychoactive vs. unspecified research use .

Diazepam (1-Methyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

  • Structure : 1,4-Benzodiazepine with chloro and phenyl substituents.
  • CAS : 439-14-5 .
  • Pharmacology : Anxiolytic and muscle relaxant via GABAergic pathways.
  • Key Differences: Core Heterocycle: 1,4-Benzodiazepine vs. 1,3-benzodiazole. Functional Groups: Diazepam lacks a nitro group but includes a chloro substituent. Salt Form: Typically administered as a free base or monohydrochloride .

7-Nitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine

  • Synthesis : Prepared via nitro-activated aryl chloride reactions with ethylenediamine .
  • Key Differences :
    • Core Structure: 1,4-Benzodiazepine vs. 1,3-benzodiazole.
    • Synthetic Route: Both compounds utilize nitro groups for reactivity, but the target compound’s diazepane substituent requires distinct coupling strategies .

Structural and Functional Analysis Table

Compound Name CAS Core Structure Key Substituents Pharmacological Activity Salt Form
Target Compound 1421102-83-1 1,3-Benzodiazole 1,4-Diazepane, NO₂ Research intermediate Dihydrochloride
Levocetirizine Dihydrochloride 130018-87-0 Piperazine Chlorophenyl, acetic acid Antihistamine (H₁ antagonist) Dihydrochloride
Methylclonazepam N/A 1,4-Benzodiazepine 2-Chlorophenyl, NO₂, methyl Sedative-hypnotic Free base
Diazepam 439-14-5 1,4-Benzodiazepine Phenyl, Cl Anxiolytic Monohydrochloride
7-Nitro-5-phenyl-1,4-benzodiazepine N/A 1,4-Benzodiazepine Phenyl, NO₂ Synthetic intermediate Free base

Biological Activity

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride is a chemical compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzodiazole core with a nitro group and a diazepane ring, enhancing its solubility and stability, which are crucial for various research applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1461707-26-5
  • Molecular Formula : C12H15N5O2·2ClH
  • Molecular Weight : 300.19 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodiazole Core : This is achieved through cyclization reactions involving o-phenylenediamine.
  • Introduction of the Diazepane Ring : A nucleophilic substitution reaction introduces the diazepane moiety.
  • Conversion to Dihydrochloride Salt : Treatment with hydrochloric acid yields the dihydrochloride form, enhancing solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to generate reactive intermediates that may affect cellular components, while the diazepane ring can modulate receptor or enzyme activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and HepG2 (liver carcinoma).
Cell LineIC50 (µM)Reference
MCF-715.63
HepG219.90

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may possess significant antibacterial effects, making it a candidate for further exploration in infectious disease treatment.

Study 1: Anticancer Efficacy

In a study evaluating various benzimidazole derivatives, this compound showed superior efficacy compared to standard chemotherapeutics like doxorubicin in specific cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound's nitro group is crucial for its biological activity. Upon reduction within cellular environments, it forms intermediates that interact with DNA and proteins involved in cell proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride, and what purification methods ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) can introduce acyl groups to aromatic precursors, followed by nitro group introduction via nitration. Diazepane ring formation may employ hydrazine hydrate in DMF for cyclization . Purification often requires recrystallization (using solvents like ethanol or acetone) or column chromatography (silica gel with gradient elution) to remove byproducts, as described for structurally similar benzodiazepines .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray diffraction (XRD) provides crystallographic data for absolute configuration verification. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodological Answer : Solubility screening in DMSO/PBS buffers (pH 7.4) is standard. Stability studies under varying temperatures (4°C, 25°C) and UV-Vis spectroscopy track degradation. Lyophilization or salt formation (e.g., dihydrochloride) enhances shelf life, as seen in related diazepine derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., unreacted intermediates) or assay conditions (cell line variability). Reproduce experiments with HPLC-pure batches (>98%) and standardize protocols (e.g., ATP-based viability assays vs. flow cytometry). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can computational modeling guide mechanistic studies of this compound’s interaction with neurotransmitter receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses at GABAₐ or serotonin receptors. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., nitro group’s electron-withdrawing effects) .

Q. What factorial design approaches optimize reaction conditions for scalable synthesis?

  • Methodological Answer : A 2³ factorial design evaluates temperature (25–80°C), catalyst loading (AlCl₃: 0.5–2 eq), and reaction time (6–24 hrs). Response Surface Methodology (RSM) models maximize yield while minimizing byproducts. Continuous flow reactors improve reproducibility for nitro-group incorporation .

Q. How do researchers address conflicting data on the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Compare metabolic stability in liver microsomes (human vs. rodent) using LC-MS/MS. Adjust dosing regimens based on plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (in situ perfusion models). Validate findings with radiolabeled analogs (³H/¹⁴C) .

Theoretical and Framework-Oriented Questions

Q. Which theoretical frameworks are applicable for studying the compound’s potential as a neuropharmacological agent?

  • Methodological Answer : Link research to receptor theory (e.g., allosteric modulation of GABAₐ) or neurochemical pathways (e.g., nitric oxide signaling via nitro groups). Use knockout animal models or siRNA silencing to validate target engagement .

Q. How can researchers integrate cheminformatics and bioinformatics to predict off-target effects?

  • Methodological Answer : Employ similarity ensemble approach (SEA) to compare structural motifs against known off-target databases (ChEMBL, PubChem). Pathway enrichment analysis (KEGG/GO) identifies risks for cardiotoxicity or hepatotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride

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